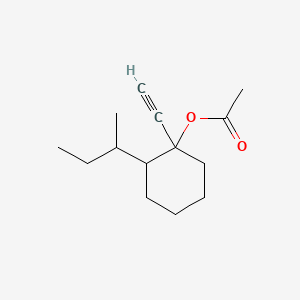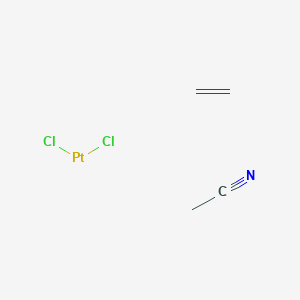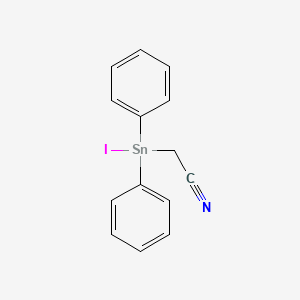
2-hydroxy-4-oxocyclobutene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-oxocyclobutene-1-carboxylic acid is a unique organic compound characterized by its four-membered cyclobutene ring with a hydroxyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the hydrolysis of the corresponding ester using an acidic medium, such as a 2.8 M solution of hydrochloric acid in acetic acid with low water content . This method ensures the formation of the desired carboxylic acid with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis of esters or other suitable precursors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-oxocyclobutene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-oxo-4-oxocyclobutene-1-carboxylic acid.
Reduction: Formation of 2-hydroxy-4-hydroxycyclobutene-1-carboxylic acid.
Substitution: Formation of 2-chloro-4-oxocyclobutene-1-carboxylic acid or similar derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4-oxocyclobutene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-4-oxocyclobutene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl and carbonyl functional group arrangement but differ in their ring structure.
Alpha hydroxycarboxylic acids: These compounds have a hydroxyl group adjacent to the carboxylic acid group, similar to 2-hydroxy-4-oxocyclobutene-1-carboxylic acid.
Uniqueness
This compound is unique due to its four-membered cyclobutene ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C5H4O4 |
|---|---|
Poids moléculaire |
128.08 g/mol |
Nom IUPAC |
2-hydroxy-4-oxocyclobutene-1-carboxylic acid |
InChI |
InChI=1S/C5H4O4/c6-2-1-3(7)4(2)5(8)9/h6H,1H2,(H,8,9) |
Clé InChI |
OBQWRBLRZDXOLQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C1=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


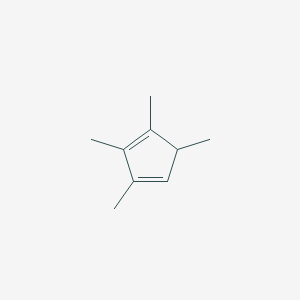
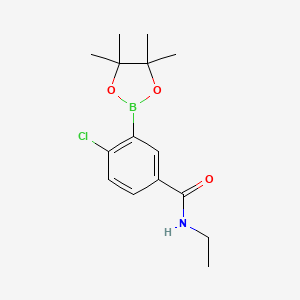
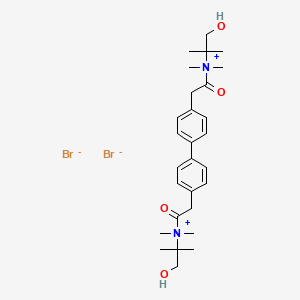
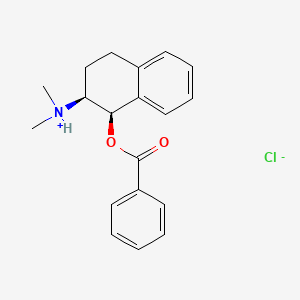
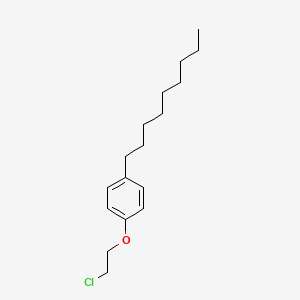
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)

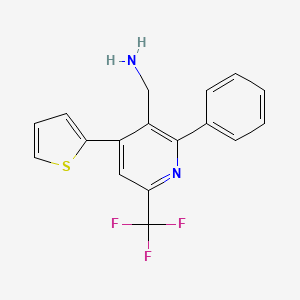
![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
